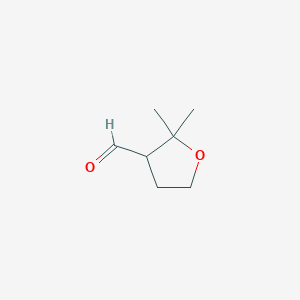

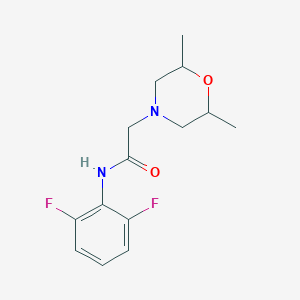

![molecular formula C25H22N4O4S B2368727 2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941950-58-9](/img/structure/B2368727.png)

2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-isopropylphenyl)-4-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide” is a complex organic molecule. It contains several functional groups including a pyrido[1,2-a]pyrimidin-2-yl group, a benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide group, and an isopropylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrido[1,2-a]pyrimidin-2-yl group, for example, is a bicyclic structure with a nitrogen atom in each ring .Scientific Research Applications

Structural Analogues and Derivatives

Structural Analogy with Antihypertensive Agents : A study by Dupont et al. (1995) described a compound structurally related to the antihypertensive agent diazoxide, highlighting the significance of pyridinium-containing heterocycles in medicinal chemistry Dupont, L., Pirotte, B., Tullio, P., Masereel, B., & Delarge, J. (1995). 3,7-Dimethyl-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-Dioxide Zwitterion. Acta Crystallographica Section C-crystal Structure Communications.

PI3Kδ Inhibitors : Gong et al. (2019) synthesized novel derivatives of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide as PI3Kδ inhibitors, demonstrating the compound's potential in developing selective inhibitors for specific protein kinases Gong, Y-P., Tang, L-Q., Liu, T-S., & Liu, Z. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules.

Tumor-associated Carbonic Anhydrase Isoforms Inhibitors : Bozdağ et al. (2017) reported the synthesis of 2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxides as selective inhibitors of tumor-associated carbonic anhydrase isoforms, indicating potential applications in cancer therapy Bozdağ, M., Alafeefy, A. M., Altamimi, A., Vullo, D., Carta, F., & Supuran, C. (2017). Coumarins and other fused bicyclic heterocycles with selective tumor-associated carbonic anhydrase isoforms inhibitory activity. Bioorganic & Medicinal Chemistry.

Synthesis and Chemical Transformations

Catalytic Applications in Organic Synthesis : Khazaei et al. (2015) used a derivative of 2H-benzo[e][1,2,4]thiadiazine as a catalyst for synthesizing various pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, emphasizing its role in facilitating multi-component reactions Khazaei, A., Zolfigol, M., Karimitabar, F., Nikokar, I., & Moosavi‐Zare, A. R. (2015). N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: an efficient and homogeneous catalyst for one-pot synthesis. RSC Advances.

Synthesis of Heterocyclic Systems : Selič et al. (1997) explored the use of related compounds in the synthesis of various heterocyclic systems, highlighting the versatility of these compounds in organic synthesis Selič, L., Grdadolnik, S., & Stanovnik, B. (1997). Methyl and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the Synthesis of heterocyclic systems. Helvetica Chimica Acta.

Properties

IUPAC Name |

1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4S/c1-17(2)18-10-12-20(13-11-18)29-25(31)28(21-7-3-4-8-22(21)34(29,32)33)16-19-15-24(30)27-14-6-5-9-23(27)26-19/h3-15,17H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABWDDKEYIIHCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

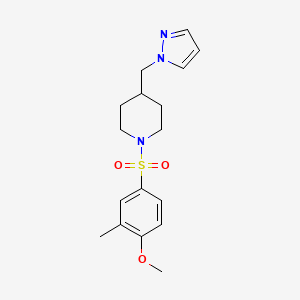

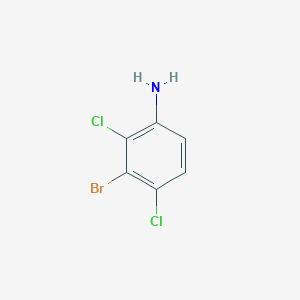

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368644.png)

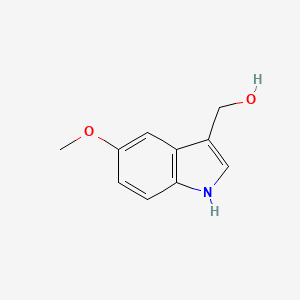

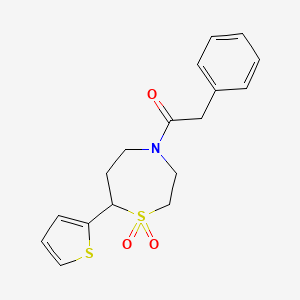

![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)

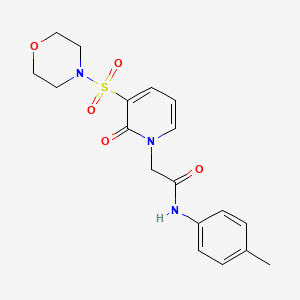

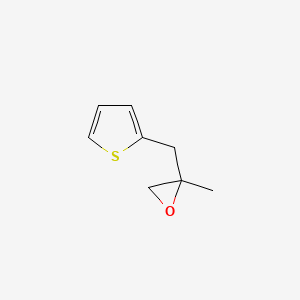

![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)

![(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2368664.png)

![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)